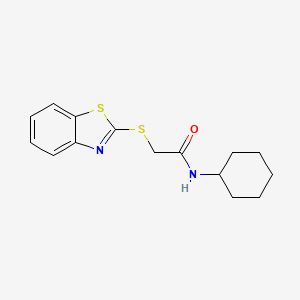

![molecular formula C11H11BrN2O3S B5587080 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5587080.png)

1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves copper-mediated oxidative C(sp(2)-H) bond amidation and sulfonamidation, using a directing group approach for targeted functionalization. This method is efficient for producing a variety of amides and sulfonamides under aerobic conditions, utilizing DMSO as the solvent at elevated temperatures (Lee et al., 2016). Additionally, Lewis base-catalyzed synthesis methods enable the formation of highly substituted pyrazoles, incorporating sulfonyl groups through novel 1,3-sulfonyl shifts (Zhu et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with sulfonyl substituents, is often characterized using X-ray crystallography, confirming the regioisomeric forms and establishing the definitive structure. Hydrogen bonding and other intermolecular interactions are crucial for stabilizing these structures (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including polarographic reduction processes, highlighting their redox-active nature in various solvent mixtures. These processes are instrumental in understanding the electron transfer mechanisms and are critical for applications in electrochemical studies and synthesis (Seth et al., 1981).

Physical Properties Analysis

The physical properties of pyrazole derivatives are closely related to their molecular structure, with spectroscopic methods such as IR, UV, and NMR providing insights into their functional groups, electronic transitions, and molecular dynamics. These studies are essential for determining the properties like solubility, stability, and reactivity of these compounds (Inkaya et al., 2012).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is fundamental for their utilization in organic synthesis. The chemical properties are influenced by the presence of sulfonyl and other substituent groups, affecting their acidity, basicity, and overall chemical stability (Martins et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWVFCVRCKKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)

![2,2-dimethyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5587016.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B5587041.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5587049.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587053.png)

![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)

![ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5587078.png)